![molecular formula C9H8N2O B2808265 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile CAS No. 1780025-95-7](/img/structure/B2808265.png)

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

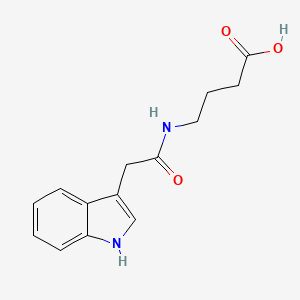

“7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile” is a chemical compound . It is a derivative of pyranopyridine , which is a class of compounds that have been associated with diverse pharmacological properties .

Synthesis Analysis

A novel series of 2-aminopyranopyridine derivatives were synthesized utilizing 2-chloro-4-(thiophen-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a key starting compound . The structures of the newly synthesized compounds were confirmed on the basis of elemental analyses and infrared (IR), 1H, 13C-nuclear magnetic resonance (NMR) and mass spectra .Molecular Structure Analysis

The molecular structure of “7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile” was confirmed using various techniques such as elemental analyses, infrared (IR), 1H, 13C-nuclear magnetic resonance (NMR) and mass spectra .Chemical Reactions Analysis

The synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate involved reactions with primary and secondary amines . The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile” such as its density, melting point, boiling point, and structure can be found in chemical databases .Aplicaciones Científicas De Investigación

Synthesis of Pyranoquinoline Derivatives

This compound is used in the synthesis of pyranoquinoline derivatives . The process involves a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzoquinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .

Anticancer Activity

A series of 2-aminopyranopyridine derivatives were synthesized using 2-chloro-4-(thiophen-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a key starting compound . These derivatives were tested against Hep-G2 (human liver carcinoma), MCF-7 (human breast carcinoma), Caco-2 (human colorectal adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines. Some of these compounds exhibited more potent anticancer activity than the reference drug .

Synthesis of Pyranopyridine Derivatives

The compound is used in the synthesis of pyranopyridine derivatives . This process is based on the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, hydrazine hydrate, and also phenyl chloroformate .

Direcciones Futuras

Propiedades

IUPAC Name |

7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-8-2-1-7-6-12-4-3-9(7)11-8/h1-2H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNWLQNANXPEHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2808183.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide](/img/structure/B2808184.png)

![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)

![N-(2-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2808195.png)

![N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808201.png)